

Application Notes and Protocols: WDR5-0103

Treatment of Neuroblastoma Cell Lines

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Compound of Interest

Compound Name: WDR5-0103

Cat. No.: B1682272

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is often characterized by the amplification of the MYCN oncogene, which correlates with aggressive disease and poor prognosis.[1] The protein product of this gene, N-Myc, is a transcription factor that drives a tumorigenic gene expression program. A critical cofactor in this process is the WD repeat-containing protein 5 (WDR5). WDR5 is a core component of multiple protein complexes, including the MLL/SET1 histone methyltransferase complexes, and plays a crucial role in presenting the histone H3 lysine 4 (H3K4) tail for methylation, a mark associated with active gene transcription.[1][2] In neuroblastoma, WDR5 forms a complex with N-Myc at the promoters of target genes, such as MDM2, leading to their transcriptional activation and promoting cell proliferation and survival.[1] Consequently, targeting the WDR5-N-Myc interaction presents a promising therapeutic strategy for MYCN-amplified neuroblastomas.[1]

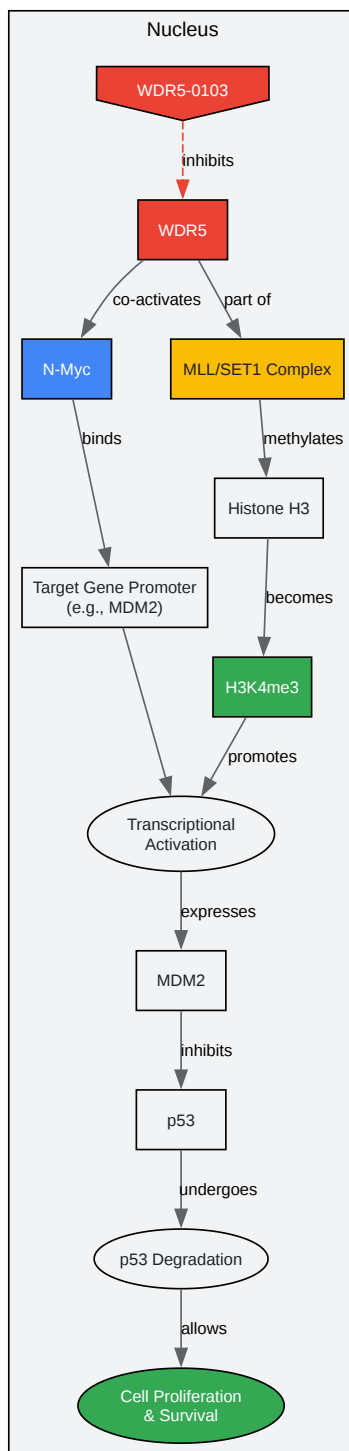
WDR5-0103 is a potent and selective antagonist of WDR5 with a binding affinity (Kd) of 450 nM.[3] It acts by competitively binding to the peptide-binding pocket on WDR5, thereby disrupting its interaction with proteins like mixed-lineage leukemia (MLL).[3][4] This inhibition of protein-protein interaction compromises the catalytic activity of the MLL core complex.[4] Although direct studies of **WDR5-0103** in neuroblastoma cell lines are limited, its mechanism of action suggests it could effectively inhibit the N-Myc/WDR5 axis.

These application notes provide a comprehensive overview of the proposed mechanism of **WDR5-0103** in neuroblastoma, protocols for key in vitro experiments to evaluate its efficacy, and representative data from studies on other WDR5 inhibitors in neuroblastoma cell lines.

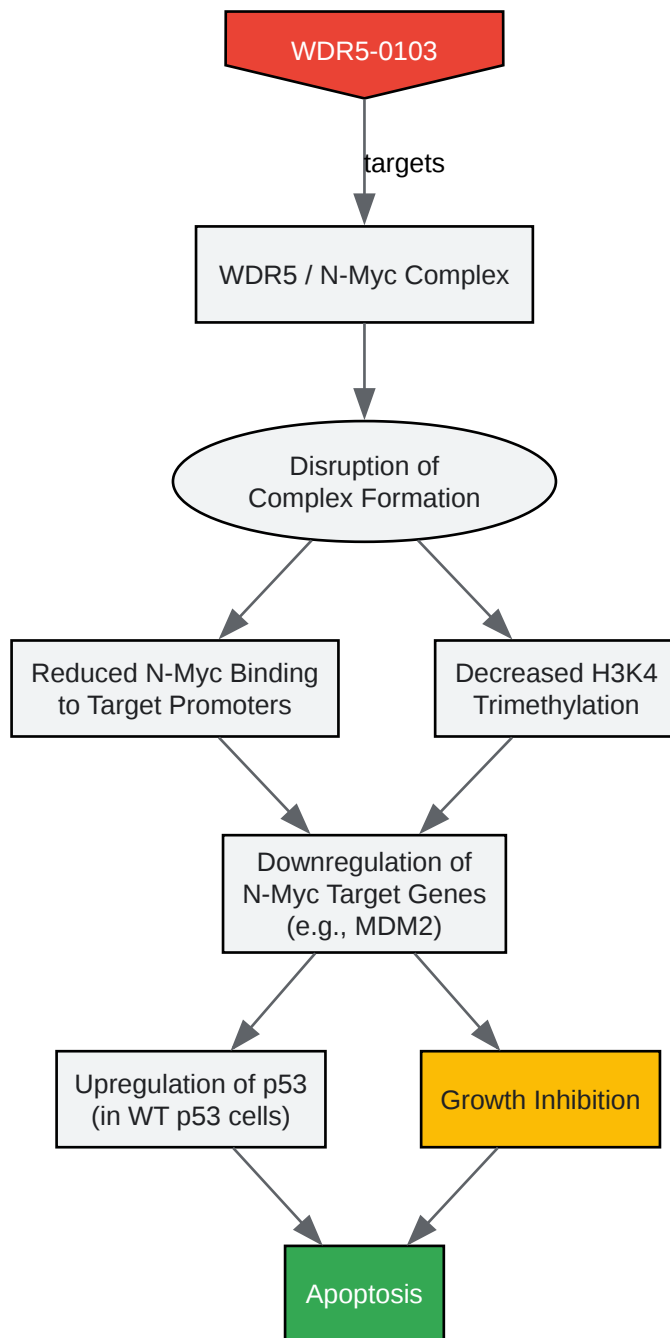
WDR5 Signaling Pathway in Neuroblastoma

The following diagram illustrates the central role of WDR5 in N-Myc-driven transcription in neuroblastoma. WDR5 acts as a scaffold, facilitating the assembly of transcriptional machinery and epigenetic modifications at N-Myc target gene promoters.

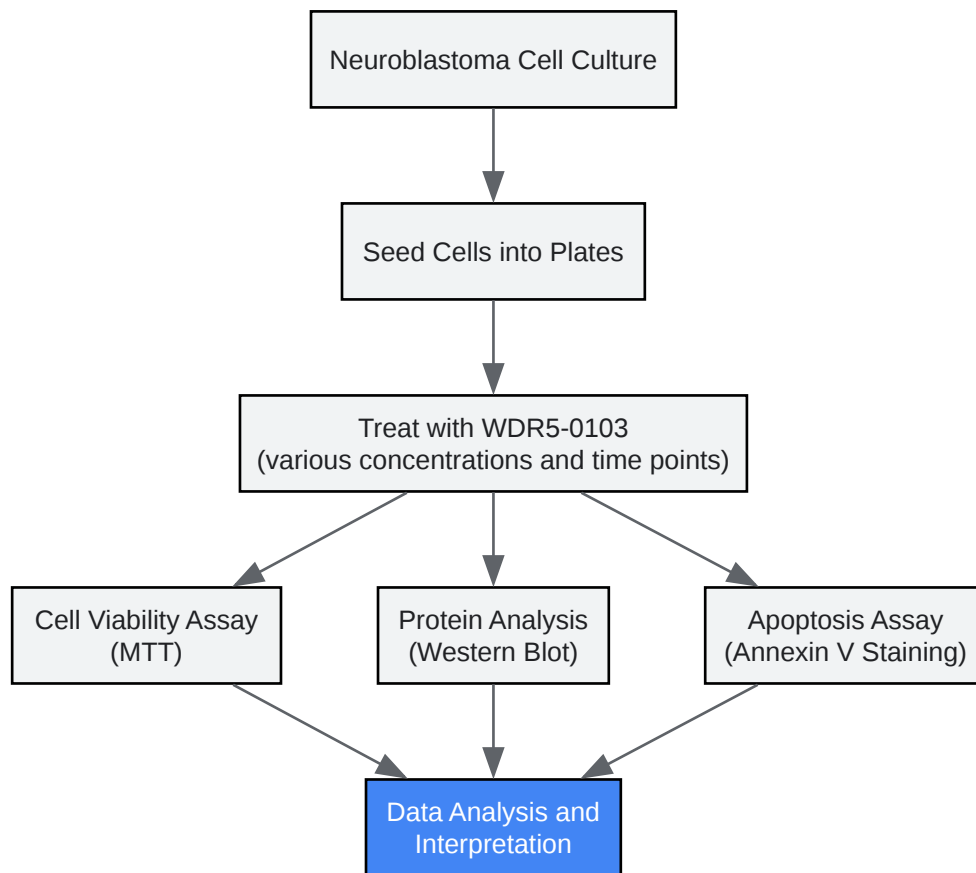
WDR5 Signaling Pathway in Neuroblastoma



Proposed Mechanism of WDR5-0103 in Neuroblastoma



Experimental Workflow for WDR5-0103 Treatment



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References

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